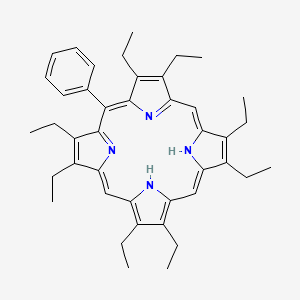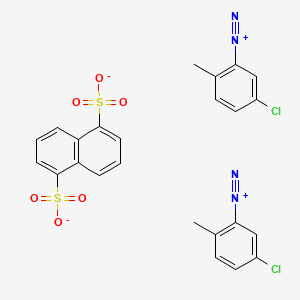
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate is a complex organic compound that combines a diazonium salt with a naphthalene disulfonate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 5-chloro-2-methylaniline followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require a low temperature and an acidic environment to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and cyanides, typically under acidic conditions.
Coupling Reactions: Phenols and amines are used, often in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Products include halogenated or cyanated derivatives.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The primary product is 5-chloro-2-methylaniline.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection techniques.
Medicine: Potential use in drug development and diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in labeling and detection applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
- 5-bromo-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
- 5-chloro-2-methylbenzenediazonium;naphthalene-2,6-disulfonate
Uniqueness
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate is unique due to its specific substitution pattern and the presence of both diazonium and disulfonate groups. This combination imparts distinct chemical reactivity and solubility properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
94276-15-0 |
|---|---|
Molekularformel |
C24H18Cl2N4O6S2 |
Molekulargewicht |
593.5 g/mol |
IUPAC-Name |
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-2-3-6(8)4-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |
InChI-Schlüssel |
RKYOJPJSEVANLF-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)[N+]#N.CC1=C(C=C(C=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


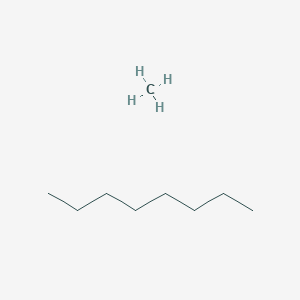
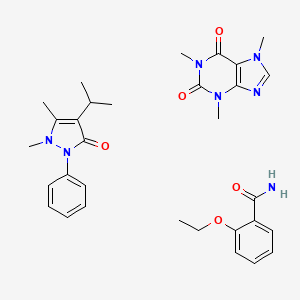
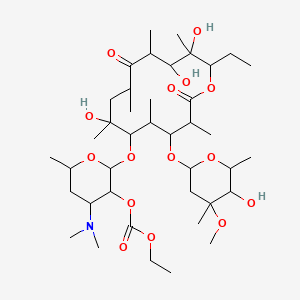
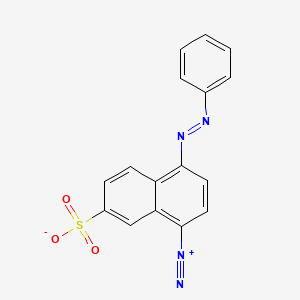
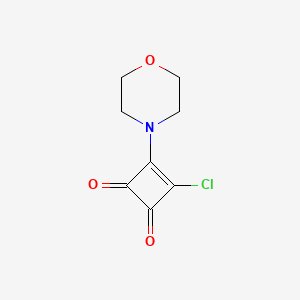
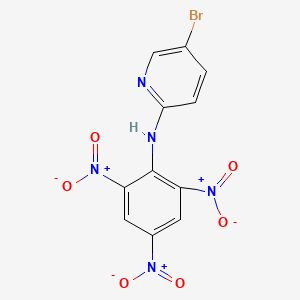
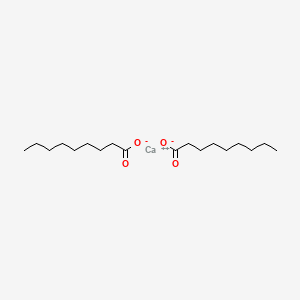
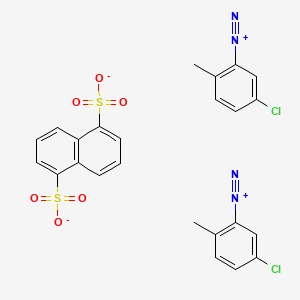
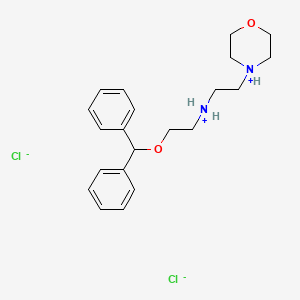

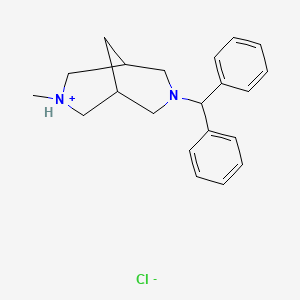
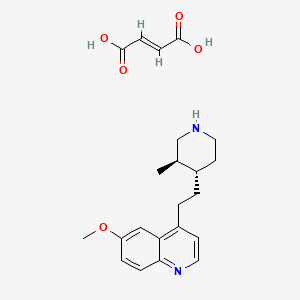
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
